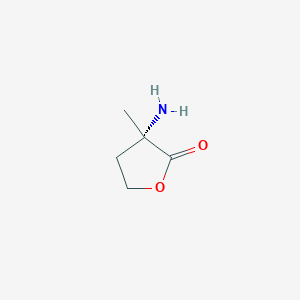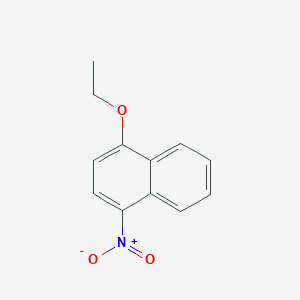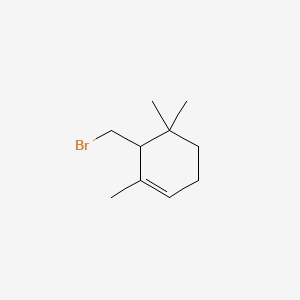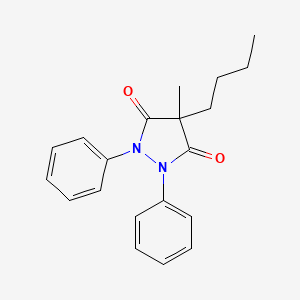
Einecs 265-486-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 265-486-0, also known as Distillates (petroleum), hydrotreated light, is a complex combination of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst. This compound is primarily composed of hydrocarbons with carbon numbers predominantly in the range of C9 through C16. It is commonly used in various industrial applications due to its solvent properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Einecs 265-486-0 involves the hydroprocessing of petroleum fractions. This process includes:
Hydrotreating: The petroleum fraction is treated with hydrogen gas in the presence of a catalyst, typically a metal such as nickel or molybdenum.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar hydrotreating process. The petroleum feedstock is continuously fed into a reactor where it undergoes hydrotreating. The treated product is then separated into different fractions based on boiling points, with the desired fraction being collected and further refined if necessary .
Análisis De Reacciones Químicas
Types of Reactions
Einecs 265-486-0 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the hydrocarbons, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically resulting in the formation of alkanes or alkenes.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, and catalysts such as cobalt or manganese salts. Conditions typically involve moderate temperatures (100-200°C).
Reduction: Common reagents include hydrogen gas and catalysts such as palladium or platinum. Conditions typically involve high temperatures (200-300°C) and pressures.
Substitution: Common reagents include halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
Einecs 265-486-0 has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Utilized in the formulation of pharmaceutical products.
Industry: Used in the production of paints, coatings, and cleaning agents.
Mecanismo De Acción
The mechanism of action of Einecs 265-486-0 primarily involves its solvent properties. It can dissolve a wide range of organic compounds, making it useful in various applications. The molecular targets and pathways involved include the disruption of intermolecular forces in solutes, leading to their dissolution .
Comparación Con Compuestos Similares
Similar Compounds
Einecs 265-149-8: Distillates (petroleum), hydrotreated light naphthenic.
Einecs 265-169-7: Distillates (petroleum), solvent-dewaxed heavy paraffinic.
Uniqueness
Einecs 265-486-0 is unique due to its specific carbon number range (C9-C16) and its balanced composition of paraffins, naphthenes, and aromatics. This composition provides it with a distinct set of physical and chemical properties, making it suitable for a wide range of applications .
Propiedades
| 65122-28-3 | |
Fórmula molecular |
C16H31O4P |
Peso molecular |
318.39 g/mol |
Nombre IUPAC |
[(1E)-hexadeca-1,15-dienyl] dihydrogen phosphate |
InChI |
InChI=1S/C16H31O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19/h2,15-16H,1,3-14H2,(H2,17,18,19)/b16-15+ |
Clave InChI |
LGLHDPQNKALVEX-FOCLMDBBSA-N |
SMILES isomérico |
C=CCCCCCCCCCCCC/C=C/OP(=O)(O)O |
SMILES canónico |
C=CCCCCCCCCCCCCC=COP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)

